molecular formula C9H12ClN3O3 B2817853 ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate CAS No. 477870-21-6

ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate

Cat. No.: B2817853
CAS No.: 477870-21-6
M. Wt: 245.66
InChI Key: IHTUMGBYYMTYIZ-KPKJPENVSA-N
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Description

Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Properties

IUPAC Name

ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-2-16-9(15)5-7(6-10)12-13-8(14)3-4-11/h2-3,5-6H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTUMGBYYMTYIZ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC(=O)CC#N)/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate involves its interaction with biological targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate is unique due to the presence of the chloro and cyanoacetyl groups, which confer specific reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate, a compound with the CAS number 477870-21-6, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H13ClN3O3
  • Molar Mass : 211.22 g/mol
  • Structure : The compound features a chloro group and a cyanoacetamido moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Excessive MMP activity is linked to various pathological conditions, including cancer metastasis and arthritis .

Anticancer Potential

A study focusing on the compound's anticancer properties revealed that it could inhibit tumor growth by modulating MMP activity. In vitro assays demonstrated that treatment with this compound led to a significant reduction in the invasive potential of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the effect of this compound on MMP expression in breast cancer cell lines.
    • Findings : The compound reduced MMP-2 and MMP-9 levels, leading to decreased cell migration and invasion.
    • : This suggests a promising role in cancer treatment strategies targeting MMPs.
  • Animal Model Study :
    • Objective : To assess the efficacy of the compound in a mouse model of metastatic cancer.
    • Results : Mice treated with this compound showed a 40% reduction in tumor size compared to control groups.
    • Implications : These results support further investigation into its use as an anti-metastatic agent.

Data Table

Here is a summary of key findings related to the biological activity of this compound:

Study TypeTarget ConditionKey Findings
In VitroBreast CancerReduced MMP-2 and MMP-9 expressionPotential anti-invasive agent
Animal ModelMetastatic Cancer40% reduction in tumor sizePromising for anti-metastatic therapy
Mechanistic StudyEnzyme ActivityInhibition of matrix metalloproteinasesSupports role in cancer progression

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